molecular formula C24H32O3 B601944 (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one CAS No. 863329-71-9

(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one

Cat. No. B601944
CAS RN: 863329-71-9
M. Wt: 368.52
InChI Key:
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Description

5’-Hydroxy Drospirenone is an impurity of Drospirenone.

Scientific Research Applications

Photochemistry Studies

The compound (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one has been explored in photochemistry studies. Hardikar, Warren, and Thamattoor (2015) investigated the photolysis of a hydrocarbon related to this compound, observing its transformation and reaction pathways in specific conditions Hardikar, Warren, & Thamattoor, 2015.

Synthesis and Derivatives Studies

Research on the synthesis of related compounds and their derivatives has been a key area of study. Dent (1985) explored the synthesis of cyclopropa[1]phenanthrene derivatives, providing insights into the chemical processes and the potential applications of these compounds Dent, 1985.

Biological Activity and Cytotoxicity

The study by Menezes et al. (2005) on a related meroterpenoid benzoquinone compound isolated from Cordia globosa roots revealed significant cytotoxic activity against cancer cell lines, highlighting the potential of such compounds in cancer research Menezes et al., 2005.

Chemical Reactions and Generation

Dent and Halton (1987) investigated the generation and trapping of 1H-cyclopropa[l]phenanthrene, a compound structurally related to the one . Their research provides valuable insights into the chemical behavior and potential applications of these types of compounds Dent & Halton, 1987.

Mechanism of Action

Drospirenone Impurity (Drospirenone Lactol)

, also known as (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5’-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2’-oxolan]-3(4H)-one or (1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-5’-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2’-oxolane]-7-one , is a compound of interest in pharmaceutical research . Here is an overview of its mechanism of action:

properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-5'-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18-21,26H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHJDAVVZBEUJC-FLBZTRTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857760
Record name (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863329-71-9
Record name (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 2
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 3
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 4
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 5
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 6
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one

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